![molecular formula C9H13N5 B2986471 1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-amine CAS No. 1247545-58-9](/img/structure/B2986471.png)

1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

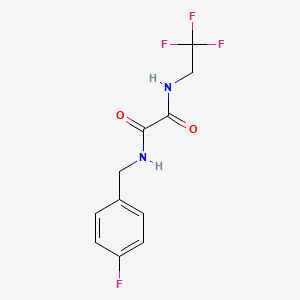

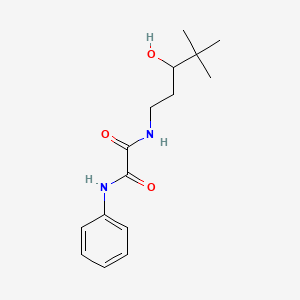

Description

“1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . It is used in the synthesis of pH-sensitive polyaspartamide derivatives .

Synthesis Analysis

The synthesis of imidazole derivatives involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine and various aldehydes . The absence of signals belonging to the NH2 group in the Fourier Transform Infrared (FTIR) spectra of the synthesized compounds is a significant evidence of this reaction .Molecular Structure Analysis

The molecular structure of “1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-amine” can be analyzed using various spectroscopic methods such as FTIR, Proton Nuclear Magnetic Resonance (1H-NMR), and Carbon-13 Nuclear Magnetic Resonance (13C-NMR) .Chemical Reactions Analysis

The chemical reactions involving “1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-amine” are complex and involve multiple steps. For instance, heating these 3,7-diazabicyclo[3.3.1]nonanes in ethanol with β-cyclodextrin generates the required complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-amine” can be determined using various techniques. For instance, the yield, melting point, and spectroscopic data (IR, 1H NMR, 13C NMR, MS) can provide valuable information about its properties .Scientific Research Applications

Multicomponent Synthesis Approaches

1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-amine and its derivatives are pivotal in the development of novel synthesis methods. The efficient three-component reactions, such as those involving 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates, demonstrate the compound's versatility in producing sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This methodology underscores excellent functional group tolerance and efficiency, highlighting its potential for creating complex molecular architectures in organic synthesis (Cui et al., 2018).

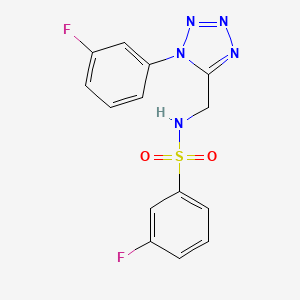

Advancements in Heterocyclic Chemistry

The compound's framework serves as a cornerstone for constructing functionalized indole-3-yl pyrazole derivatives, illustrating its significant role in heterocyclic chemistry. Through intricate synthetic pathways involving key intermediates, researchers have unlocked routes to novel pyrazolo[1,5-a]pyrimidines and other polyfunctionally substituted derivatives. These findings not only enrich the chemical space of heterocycles but also offer a glimpse into the structural diversity achievable through strategic synthetic design (El‐Mekabaty et al., 2017).

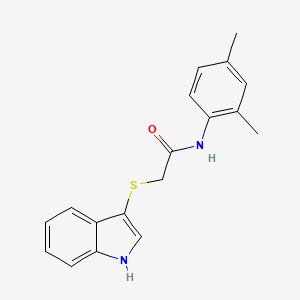

Biological Activity Exploration

Significant strides have been made in exploring the biological activities of 1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-amine derivatives. Studies have synthesized and evaluated various derivatives for their antioxidant and anticancer properties, offering insights into their therapeutic potential. For instance, certain derivatives have been tested for cytotoxic activity against breast cancer cells, highlighting the compound's utility in developing novel anticancer agents (Rehan et al., 2021).

Novel Drug Discovery

The compound's derivatives have been pivotal in identifying new pharmacophores with antitumor, antifungal, and antibacterial activities. Through the synthesis and characterization of pyrazole derivatives, researchers have unveiled new insights into the structural requirements for bioactivity, paving the way for the discovery of new drugs with potential clinical applications (Titi et al., 2020).

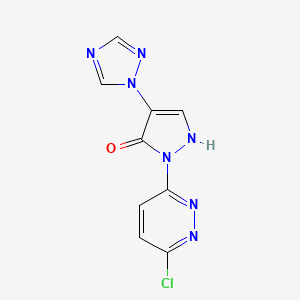

Innovative Catalytic Reactions

1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-amine is also instrumental in advancing catalytic methodologies for constructing imidazo[1,2-a]pyridines. Novel transition-metal-free reactions that facilitate the formation of C-N, C-O, and C-S bonds offer a sustainable and efficient approach to synthesizing these heterocycles, demonstrating the compound's utility in green chemistry initiatives (Cao et al., 2014).

Future Directions

The future directions for “1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-amine” could involve further exploration of its therapeutic potential. Given the broad range of biological activities exhibited by imidazole derivatives , there is potential for the development of new drugs that overcome current public health problems .

properties

IUPAC Name |

1-(3-imidazol-1-ylpropyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5/c10-9-2-6-14(12-9)5-1-4-13-7-3-11-8-13/h2-3,6-8H,1,4-5H2,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWSITJPQXJZEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)CCCN2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Methylphenyl)sulfonylpiperidin-2-yl]methanol](/img/structure/B2986389.png)

![3-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2986391.png)

![[5-Acetamido-3,4-diacetyloxy-6-(1,3-benzoxazol-2-yloxy)oxan-2-yl]methyl acetate](/img/structure/B2986399.png)

![2-Methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B2986404.png)

![7-bromo-5-(3-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2986406.png)

![N-(4-bromophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2986408.png)